2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
CAS No.: 1181458-12-7
Cat. No.: VC2615263
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one - 1181458-12-7](/images/structure/VC2615263.png)
Specification
CAS No. | 1181458-12-7 |
---|---|
Molecular Formula | C13H12N4O |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 2-cyclopropyl-9-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Standard InChI | InChI=1S/C13H12N4O/c1-7-2-5-10-9(6-7)12-15-11(8-3-4-8)16-17(12)13(18)14-10/h2,5-6,8H,3-4H2,1H3,(H,14,18) |
Standard InChI Key | DHXMWASJGSWNRP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4 |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4 |
Introduction
Chemical Properties and Structural Characteristics
2-Cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one belongs to the triazoloquinazoline class of compounds and possesses several key chemical properties that distinguish it from related heterocyclic structures. Its distinctive molecular architecture contributes to its potential biological activities and pharmaceutical applications.
Basic Chemical Identifiers
The compound is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 1181458-12-7 |
Molecular Formula | C₁₃H₁₂N₄O |
Molecular Weight | 240.26 g/mol |
Chemical Class | Triazoloquinazolines |
Structural Features | Triazole ring fused to quinazoline, cyclopropyl and methyl substituents |
This heterocyclic compound features a triazole ring fused to a quinazoline moiety, with a cyclopropyl group at the 2-position and a methyl group at the 9-position of the structure. The presence of the lactam (5-one) functional group is a significant structural characteristic that contributes to its chemical reactivity and potential biological interactions.
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of triazoloquinazoline compounds, including 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one. These methods typically involve multi-step reactions utilizing various precursors and reaction conditions.
Traditional Multi-Step Synthesis
The traditional synthesis of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one typically involves multiple reaction steps starting from appropriate precursors. Common solvents utilized in these synthetic pathways include dimethylformamide (DMF) and acetic anhydride, with reactions conducted under controlled temperature conditions to optimize yields.
The synthesis typically begins with appropriate quinazoline or benzonitrile derivatives that undergo subsequent modifications to incorporate the cyclopropyl and methyl substituents at their respective positions. Temperature control and selective reagent addition are crucial for achieving structural specificity and yield optimization.
One-Pot Synthesis Approach
An alternative and more efficient approach for synthesizing triazoloquinazoline derivatives is the "one-pot" synthetic method. This approach has been successfully employed for related compounds and can potentially be adapted for the synthesis of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one.
The one-pot synthesis typically involves:
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Acylation of a suitable 4-hydrazinoquinazoline derivative with cyclopropane carbonyl chloride in acetic acid and sodium acetate
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In-situ heterocyclization to form the triazole ring
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Nucleophilic ring-opening and subsequent closure to form the final product
This method has demonstrated yields approaching 98% for analogous compounds, making it an efficient synthetic strategy for triazoloquinazoline derivatives . The availability of cyclopropyl precursors, such as methyl cyclopropyl ketone or cyclopropane carbonyl chloride, is essential for introducing the cyclopropyl moiety at the 2-position .
Alternative Synthetic Routes
Alternative synthetic approaches for triazoloquinazoline derivatives include the use of N-cyanoimidocarbonates with 2-hydrazinobenzoic acid as building blocks, as demonstrated for similar compounds in the 2-alkoxy(aralkoxy)-4H- triazolo[1,5-a]quinazolin-5-one series . These methods provide versatility in structural modifications and may be adapted for the synthesis of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one with appropriate adjustments.
The general synthetic approach can be summarized in the following table:
Synthetic Method | Key Reagents | Reaction Conditions | Expected Yield | Comments |
---|---|---|---|---|
Traditional Multi-Step | Quinazoline derivatives, cyclopropyl reagents | DMF, acetic anhydride, controlled temperature | Variable | Requires careful intermediate isolation |
One-Pot Synthesis | 4-Hydrazinoquinazolines, cyclopropane carbonyl chloride | Acetic acid, sodium acetate, reflux conditions | Up to 98% | More efficient, fewer isolation steps |
Alternative Route | N-cyanoimidocarbonates, 2-hydrazinobenzoic acid | Custom reaction conditions | Variable | Versatile for structural modifications |
Biological Activities and Applications
2-Cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one and related triazoloquinazoline derivatives have been investigated for various biological activities, with particular emphasis on their potential therapeutic applications.
Antitumor Activity
Derivatives of triazoloquinazolines, including 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one, have been studied for their antiproliferative properties against various cancer cell lines. The compound's unique structural features, particularly the cyclopropyl substituent, may contribute to its potential interaction with cellular targets involved in cancer progression.
The mechanism of antitumor activity may involve:
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Inhibition of cell division pathways
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Interference with DNA replication or transcription
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Modulation of apoptotic signaling cascades
Further research is needed to fully elucidate the specific mechanisms and to determine the compound's selectivity and potency against different cancer types.
Antibacterial Properties
Triazoloquinazoline derivatives have demonstrated antibacterial activities against various microbial strains. The antistaphylococcal properties of related triazole-based molecular hybrids suggest potential applications in combating bacterial infections, particularly those caused by Staphylococcus species . The structural similarity between 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one and these compounds indicates potential antibacterial activity that warrants further investigation.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one. Key structural elements that may influence its biological activity include:
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The triazoloquinazoline core, which provides a rigid scaffold for interaction with biological targets
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The cyclopropyl substituent at position 2, which introduces a unique three-dimensional arrangement that may enhance binding specificity
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The methyl group at position 9, which can influence lipophilicity and molecular recognition
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The lactam functionality, which can participate in hydrogen bonding with target proteins
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one, it is valuable to compare it with structurally related compounds.
Comparison with Other Triazoloquinazoline Derivatives
This comparative analysis highlights the structural diversity within the triazoloquinazoline family and the potential for tailoring biological activities through strategic substitutions .
Structure-Based Rational Design
The structural information and comparative analysis of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one provide a foundation for rational design of new derivatives with enhanced properties. Key considerations for structural optimization include:
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Modification of the cyclopropyl group to explore effects of different cycloalkyl or aryl substituents
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Variation of the methyl group position or replacement with other functional groups
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Investigation of additional substitutions at various positions of the quinazoline ring
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Modification of the lactam functionality to alter hydrogen bonding capabilities
These structure-based design principles can guide the development of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Current Research and Future Perspectives
Research on 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one continues to evolve, with several directions for future investigation.
Ongoing Research Areas
Current research efforts involving this compound and related triazoloquinazolines focus on:
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Refinement of synthetic methodologies to improve yield and purity
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of specific molecular targets and mechanisms of action
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Development of derivative compounds with enhanced properties
The compound's potential as a CDK2 inhibitor and its antiproliferative properties represent particularly promising avenues for cancer-related research.
Future Research Directions
Future research directions that could advance our understanding and application of 2-cyclopropyl-9-methyl-5H,6H- triazolo[1,5-c]quinazolin-5-one include:
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Comprehensive in vitro and in vivo studies to fully characterize its biological activities
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Exploration of its potential synergistic effects with established therapeutic agents
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Investigation of structure-based drug design to develop more potent and selective derivatives
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Evaluation of its pharmacokinetic properties and potential for drug development
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Expansion of synthetic methodologies to enable large-scale production
These research directions could contribute to the development of new therapeutic agents based on the triazoloquinazoline scaffold, potentially addressing unmet medical needs in cancer treatment and antimicrobial therapy.
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